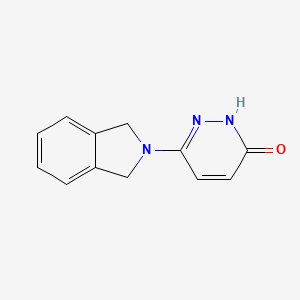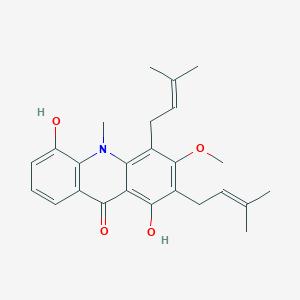
Buxifoliadine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Buxifoliadine A is an acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buxifoliadine A can be synthesized through the extraction of Severinia buxifolia root bark using methanol. The methanol extract is then partitioned between chloroform and water. The chloroform layer is separated by silica gel column chromatography to isolate this compound as yellow needles . The compound’s structure is confirmed through spectroscopic methods such as ultraviolet (UV) spectrometry, infrared (IR) spectrometry, and high-resolution electron impact mass spectrometry (HR-EI-MS) .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Buxifoliadine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acridone ring structure.
Substitution: Substitution reactions can occur at various positions on the acridone ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include various acridone derivatives, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a precursor for synthesizing other acridone derivatives.
Industry: While its industrial applications are limited, this compound’s derivatives may find use in developing new pharmaceuticals.
Mecanismo De Acción
Buxifoliadine A exerts its effects by interacting with molecular targets such as the ERK pathway. The compound inhibits ERK enzyme activity, leading to the downregulation of Mcl-1 expression and the upregulation of Bax, which induces caspase-3 activation and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Buxifoliadine A is part of a group of acridone alkaloids, which include:
- Buxifoliadine E
- N-methylbuxifoliadine E
- Cycloatalaphylline A
- N-methylcycloatalaphylline A
Uniqueness
This compound is unique due to its specific structure and the presence of a chelated phenolic hydroxyl group at the C-1 position . This structural feature contributes to its distinct biological activities compared to other acridone alkaloids.
Propiedades
Fórmula molecular |
C25H29NO4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
1,5-dihydroxy-3-methoxy-10-methyl-2,4-bis(3-methylbut-2-enyl)acridin-9-one |
InChI |
InChI=1S/C25H29NO4/c1-14(2)10-12-17-22-20(24(29)18(25(17)30-6)13-11-15(3)4)23(28)16-8-7-9-19(27)21(16)26(22)5/h7-11,27,29H,12-13H2,1-6H3 |
Clave InChI |
XCHVRLXEQIEULZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C2C(=C(C(=C1OC)CC=C(C)C)O)C(=O)C3=C(N2C)C(=CC=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




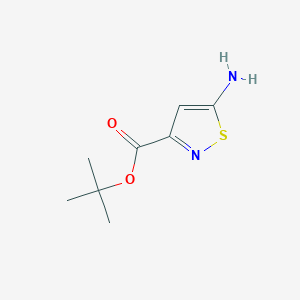
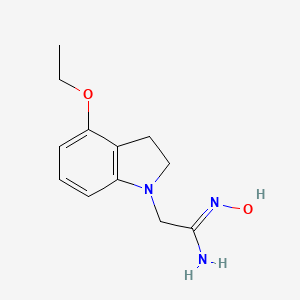
![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
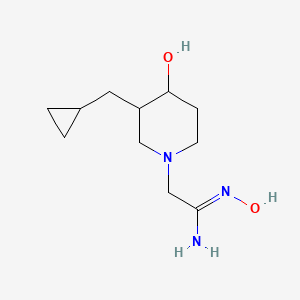
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)
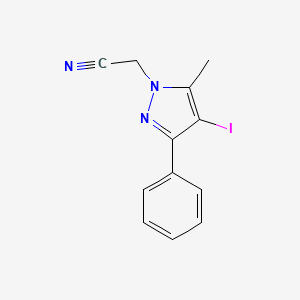
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

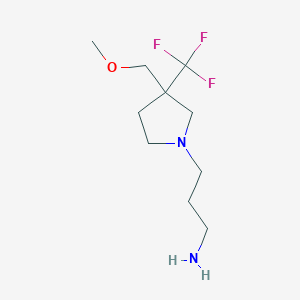
![8-Isopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B13427709.png)
